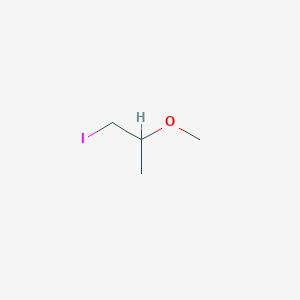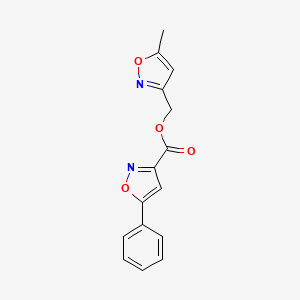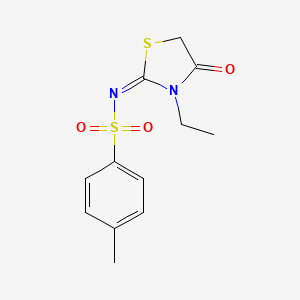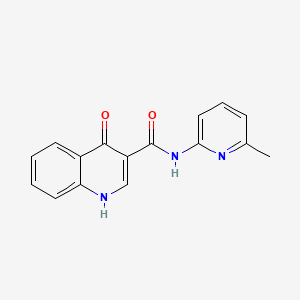![molecular formula C9H10N2O4S B2402683 Ácido 3-[(3-carbamoyltiofen-2-il)carbamoyl]propanoico CAS No. 590376-36-6](/img/structure/B2402683.png)
Ácido 3-[(3-carbamoyltiofen-2-il)carbamoyl]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is an organic compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two carbamoyl groups attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to hypoxia and anemia.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid typically involves the reaction of thiophene derivatives with carbamoylating agents under controlled conditions. One common method includes the reaction of 3-aminothiophene-2-carboxamide with a suitable propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amino derivatives of the compound
Substitution: Halogenated or nitrated derivatives of the compound
Mecanismo De Acción
The mechanism of action of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of HIF prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway . By inhibiting these enzymes, the compound can stabilize HIF-α subunits, leading to increased expression of genes involved in adaptive responses to hypoxia.
Comparación Con Compuestos Similares
Similar Compounds
3-carbamoylpropanoic acid: A simpler analog without the thiophene ring, used as an intermediate in organic synthesis.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the propanoic acid moiety, used in the synthesis of various heterocyclic compounds.
Uniqueness
3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is unique due to the combination of the thiophene ring and the carbamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines.
Propiedades
IUPAC Name |
4-[(3-carbamoylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-8(15)5-3-4-16-9(5)11-6(12)1-2-7(13)14/h3-4H,1-2H2,(H2,10,15)(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRFBNTQZATID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)

![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2402609.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)
![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)
![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)
